Bicyclo[4.1.0]hept-2-ene
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Overview
Description
Bicyclo[4.1.0]hept-2-ene: is an organic compound with the molecular formula C₇H₁₀ . It is a bicyclic hydrocarbon featuring a cyclopropane ring fused to a cyclohexene ring. .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[4.1.0]hept-2-ene can be synthesized through various methods. One common approach involves the Diels-Alder reaction of cyclohexa-2,4-dienes with a dienophile, followed by photolysis to afford the desired product . The reaction proceeds regio- and stereoselectively, and the photolysis step typically involves irradiation with a high-pressure mercury lamp in benzene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.1.0]hept-2-ene undergoes a variety of chemical reactions due to its strained ring system. These reactions include:
Thermal Reactions: Such as Claisen rearrangement, vinylcyclopropane rearrangement to cyclopentenes, 1,5-hydrogen shift, and Cope rearrangement.
Nucleophilic Addition: The compound can undergo nucleophilic addition reactions due to the presence of the double bond.
Rhodium-Catalyzed Reactions: These reactions can proceed with or without the opening of the cyclopropyl ring.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Dienophiles: For Diels-Alder reactions.
High-Pressure Mercury Lamp: For photolysis reactions.
Rhodium Catalysts: For rhodium-catalyzed reactions.
Major Products Formed
The major products formed from the reactions of this compound include:
Cyclopentenes: From vinylcyclopropane rearrangement.
2,4-Pentadienals: From ring-opening reactions.
3-Methylene-4-vinylcyclohex-1-enes: From nucleophilic addition reactions.
Scientific Research Applications
Bicyclo[4.1.0]hept-2-ene has several scientific research applications, including:
Organic Synthesis: It serves as a useful building block in organic synthesis due to its strained ring system and reactivity.
Material Science: The compound can be used to produce a variety of new materials, such as polymers and advanced materials.
Medicinal Chemistry: Its unique structure makes it a potential candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of bicyclo[4.1.0]hept-2-ene involves the release of cyclopropyl ring strain, which serves as a thermodynamic driving force for reactions . The double bond within the skeleton provides the kinetic opportunity to initiate ring-opening via coordination to a metal species . This allows the compound to undergo a variety of transformations, including thermal reactions, nucleophilic addition, and rhodium-catalyzed reactions .
Comparison with Similar Compounds
Bicyclo[4.1.0]hept-2-ene can be compared with other similar compounds, such as:
Bicyclo[2.2.1]hept-2-ene (Norbornene): Both compounds have strained ring systems, but norbornene has a different ring fusion pattern.
Bicyclo[3.1.0]hex-2-ene: This compound has a smaller ring system and different reactivity compared to this compound.
The uniqueness of this compound lies in its specific ring strain and reactivity, which make it a valuable compound in various chemical transformations and applications.
Properties
CAS No. |
2566-57-6 |
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Molecular Formula |
C7H10 |
Molecular Weight |
94.15 g/mol |
IUPAC Name |
bicyclo[4.1.0]hept-2-ene |
InChI |
InChI=1S/C7H10/c1-2-4-7-5-6(7)3-1/h1,3,6-7H,2,4-5H2 |
InChI Key |
WJSPKNSMGLBHBW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC2C=C1 |
Origin of Product |
United States |
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